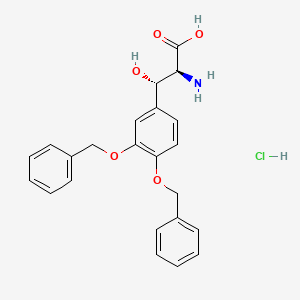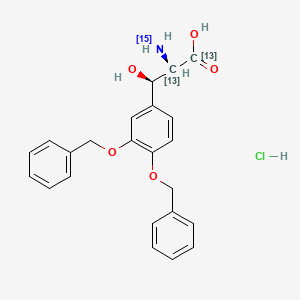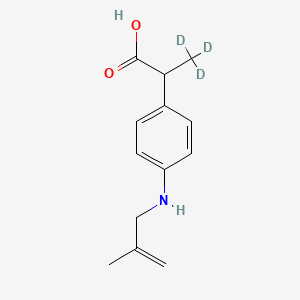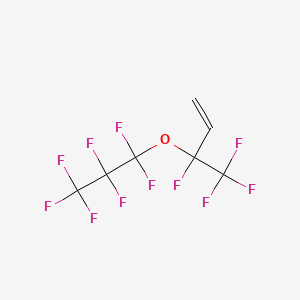
Permethrin-d5 (cis/trans mixture)
Vue d'ensemble
Description
Permethrin-d5 (cis/trans mixture) is an isotope-labeled analog of the pyrethroid insecticide permethrin . It is used as a reference material in food and beverage testing . The five phenoxy protons in permethrin are replaced by deuterium in Permethrin-d5 .
Chemical Reactions Analysis
Permethrin-d5 (cis/trans mixture) is likely to undergo similar chemical reactions as permethrin. Permethrin undergoes oxidation at various positions and ester cleavage, among other reactions .Physical And Chemical Properties Analysis
Permethrin-d5 (cis/trans mixture) has a molecular formula of C21 2H5 H15 Cl2 O3 and a molecular weight of 396.32 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Toxicokinetics in Humans
Permethrin, a pyrethroid insecticide, has its toxicokinetics in humans explored through the assessment of key biomarkers in biological matrices. This study involved orally exposed volunteers to understand the time courses of these biomarkers. The results highlight the metabolite profiles and equilibrium between urine and plasma levels, contributing to interpreting biological measurements and sampling strategies (Ratelle, Côté, & Bouchard, 2015).
Immunoassay Development
A competitive indirect enzyme-linked immunosorbent assay (ELISA) was developed for detecting a major metabolite of permethrin, based on a polyclonal antibody. This assay aids in monitoring human exposure to permethrin, demonstrating its utility in bioanalytical contexts (Ahn et al., 2006).
Synergistic Studies
The synergism of permethrin with d-limonene, a plant product, against various insects was studied. It was found that the technical grade permethrin, a mixture of cis and trans isomers, showed significant synergism. This study provides insights into the potential enhancement of insecticidal efficacy through the combination of compounds (Deo et al., 1985).
Metabolism and Hormonal Activities
The study of permethrin's metabolism by rat liver microsomes revealed differences in the metabolism of its isomers, with implications for estrogenic and anti-androgenic activities. This research adds to the understanding of permethrin's hormonal impact and metabolic activation (Tange et al., 2014).
Tissue Partition Coefficients
Investigation into the partition coefficients of permethrin's isomers in rats showed differences in tissue distribution, influenced by the rat's age. This study is crucial for understanding the pharmacokinetics of permethrin and its risk assessment, especially in different age groups (Amaraneni et al., 2017).
PBPK Modeling
Physiologically based pharmacokinetic (PBPK) models were developed for cis- and trans-permethrin in rats, helping predict the internal dose of exposure from biomonitoring data. This research is essential for risk assessment and understanding the toxicokinetics of permethrin and its metabolites (Willemin et al., 2016).
Pharmacokinetic Models for Risk Assessment
Physiologically based pharmacokinetic models for permethrin isomers were adapted for both rats and humans. These models are crucial for assessing diverse exposure scenarios and quantifying dose metrics, thereby aiding in managing pesticide risks (Tornero-Velez et al., 2012).
Blood-Brain Barrier Penetration
A study on the penetration of permethrin isomers through the blood-brain barrier in rats revealed age-dependent uptake, with implications for neurotoxicity and susceptibility, especially in younger populations (Mortuza et al., 2018).
Reproductive Toxicity in Mice
Research on the reproductive toxicity of permethrin isomers in male mice highlighted the potential risks associated with exposure, particularly concerning testosterone biosynthesis and sperm parameters (Zhang et al., 2008).
Mécanisme D'action
Target of Action
Permethrin-d5, a synthetic pyrethroid insecticide, primarily targets the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons, making it a key target for neuroactive drugs and toxins.
Mode of Action
Permethrin-d5 acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization, resulting in the paralysis of pests .
Biochemical Pathways
The primary biochemical pathway affected by permethrin-d5 is the sodium ion transport across neuronal membranes. By disrupting this pathway, permethrin-d5 interferes with the normal propagation of action potentials in the nervous system of pests, leading to their paralysis .
Pharmacokinetics
The pharmacokinetics of permethrin-d5 is influenced by factors such as the stage of maturity and sex . Studies in rats have shown that the concentrations of permethrin-d5 in plasma, brain, and other tissues were inversely proportional to the animals’ age . The youngest pups exhibited 4-fold higher plasma and brain area under the curves than did adults . Little difference was observed in the toxicokinetics of permethrin-d5 between adult male and female rats, other than higher initial plasma and liver levels in females .
Result of Action
The primary result of permethrin-d5 action is the paralysis of pests, including lice, ticks, fleas, mites, and other arthropods . This is achieved through the disruption of sodium ion transport in neuronal membranes, leading to delayed repolarization and subsequent paralysis .
Action Environment
Permethrin-d5 is more stable to light and at least as active as the natural pyrethrins . It is also light-sensitive , suggesting that exposure to light could potentially influence its action, efficacy, and stability
Analyse Biochimique
Biochemical Properties
Permethrin-d5 (cis/trans mixture) plays a significant role in biochemical reactions due to its structural similarity to natural pyrethrins. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium channels in nerve cells, where it binds and slows the rate of closure of these channels, leading to prolonged depolarization and repetitive nerve firing . This interaction is crucial for its insecticidal properties. Additionally, permethrin-d5 (cis/trans mixture) can induce hepatic microsomal enzymes, affecting the metabolism of other compounds .
Cellular Effects
Permethrin-d5 (cis/trans mixture) affects various cell types and cellular processes. It influences cell function by disrupting normal nerve cell activity, leading to hyperactivity at low concentrations and paralysis at high concentrations . This compound also impacts cell signaling pathways, particularly those involving sodium channels, and can alter gene expression related to these pathways. Furthermore, permethrin-d5 (cis/trans mixture) affects cellular metabolism by inducing enzymes that metabolize xenobiotics .
Molecular Mechanism
The molecular mechanism of permethrin-d5 (cis/trans mixture) involves its binding to sodium channels in nerve cells. This binding inhibits the normal closure of these channels during repolarization, causing prolonged depolarization and repetitive nerve firing . This action disrupts the transmission of nerve impulses, leading to the insecticidal effects observed. Additionally, permethrin-d5 (cis/trans mixture) can induce the expression of hepatic microsomal enzymes, which play a role in the metabolism of various compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of permethrin-d5 (cis/trans mixture) can change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to permethrin-d5 (cis/trans mixture) in in vitro and in vivo studies has shown that it can lead to sustained enzyme induction and prolonged disruption of nerve function . These effects are particularly pronounced in younger organisms, which exhibit higher sensitivity to the compound .
Dosage Effects in Animal Models
The effects of permethrin-d5 (cis/trans mixture) vary with different dosages in animal models. At low doses, it causes hyperactivity and increased nerve firing, while at high doses, it leads to paralysis and death . The compound’s toxicity is influenced by the ratio of its cis and trans isomers, with the cis isomer being more potent and toxic . Studies have shown that the lethal dose (LD50) for permethrin-d5 (cis/trans mixture) varies significantly depending on the animal species and the isomer ratio .
Metabolic Pathways
Permethrin-d5 (cis/trans mixture) is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further processed by conjugation reactions, such as glucuronidation, to facilitate their excretion . The compound’s metabolism can affect the levels of other metabolites and influence metabolic flux in the liver .
Transport and Distribution
Within cells and tissues, permethrin-d5 (cis/trans mixture) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in fatty tissues due to its lipophilic nature, which can influence its localization and persistence in the body .
Subcellular Localization
Permethrin-d5 (cis/trans mixture) exhibits specific subcellular localization patterns. It is primarily found in the membranes of nerve cells, where it exerts its insecticidal effects by binding to sodium channels . Additionally, the compound can be localized in the endoplasmic reticulum of liver cells, where it induces the expression of microsomal enzymes involved in its metabolism . Post-translational modifications and targeting signals may direct permethrin-d5 (cis/trans mixture) to these specific compartments .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Permethrin-d5 (cis/trans mixture) involves the introduction of deuterium at the 5-position of the pyrethroid moiety of Permethrin. This can be achieved using a deuterated reagent in the final step of the synthesis pathway.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid", "Sodium borohydride", "Sodium hydroxide", "Deuterium oxide", "Acetic acid", "Methanol", "Ethyl acetate", "Hexane" ], "Reaction": [ "Step 1: Condensation of 3-Phenoxybenzaldehyde with 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of sodium hydroxide to form Permethrin", "Step 2: Reduction of Permethrin using sodium borohydride in methanol to form Permethrin alcohol", "Step 3: Deuteration of Permethrin alcohol using deuterium oxide and acetic acid as the solvent to form Permethrin-d5 alcohol", "Step 4: Esterification of Permethrin-d5 alcohol with ethyl acetate in the presence of sulfuric acid to form Permethrin-d5 ester", "Step 5: Purification of Permethrin-d5 ester using hexane as the solvent to obtain Permethrin-d5 (cis/trans mixture)" ] } | |
Numéro CAS |
1794760-19-2 |
Formule moléculaire |
C21H20Cl2O3 |
Poids moléculaire |
396.319 |
Nom IUPAC |
[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,8D,9D |
Clé InChI |
RLLPVAHGXHCWKJ-YQYLVRRTSA-N |
SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Synonymes |
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (3-Phenoxyphenyl-d5)methyl Ester; m-Methoxybenzyl 3-(2,2-Dichlorovinyl)-2,2-_x000B_dimethylcyclopropanecarboxylate; m-(Phenoxy-d5)benzyl 3-(2,2-Dichlorovinyl)-2,2-_x000B_dimethylcyclopropanecarboxyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)




![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

